molecular formula C13H20ClNO4S B2832868 3-chloro-N-(2,3-dimethoxy-2-methylpropyl)-2-methylbenzenesulfonamide CAS No. 2034586-51-9

3-chloro-N-(2,3-dimethoxy-2-methylpropyl)-2-methylbenzenesulfonamide

Cat. No.: B2832868
CAS No.: 2034586-51-9
M. Wt: 321.82
InChI Key: NDLYQKOUQWPTCR-UHFFFAOYSA-N
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Description

3-chloro-N-(2,3-dimethoxy-2-methylpropyl)-2-methylbenzenesulfonamide is a synthetic organic compound characterized by its complex molecular structure. This compound belongs to the class of sulfonamides, which are widely known for their applications in medicinal chemistry, particularly as antibiotics. The presence of chloro, methoxy, and methyl groups in its structure suggests potential reactivity and versatility in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(2,3-dimethoxy-2-methylpropyl)-2-methylbenzenesulfonamide typically involves multiple steps:

    Starting Materials: The synthesis begins with 2-methylbenzenesulfonyl chloride, which is reacted with 2,3-dimethoxy-2-methylpropylamine.

    Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.

    Catalysts and Reagents: A base such as triethylamine is often used to neutralize the hydrochloric acid formed during the reaction.

    Purification: The product is purified by recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound would involve similar steps but on a larger scale. Continuous flow reactors might be employed to enhance reaction efficiency and yield. Additionally, industrial processes would focus on optimizing reaction conditions to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The chloro group in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The methoxy groups can be involved in oxidation reactions, potentially forming aldehydes or carboxylic acids under strong oxidative conditions.

    Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions, leading to the formation of the corresponding sulfonic acid and amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products

    Substitution: Formation of new sulfonamide derivatives.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Hydrolysis: Formation of sulfonic acids and amines.

Scientific Research Applications

3-chloro-N-(2,3-dimethoxy-2-methylpropyl)-2-methylbenzenesulfonamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial agent due to its sulfonamide structure.

    Biological Studies: Used in research to understand enzyme inhibition and protein interactions.

    Chemical Synthesis: Serves as an intermediate in the synthesis of more complex organic molecules.

    Industrial Applications: Potential use in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism by which 3-chloro-N-(2,3-dimethoxy-2-methylpropyl)-2-methylbenzenesulfonamide exerts its effects involves the inhibition of bacterial enzymes. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for bacterial dihydropteroate synthase. By competing with PABA, the compound inhibits the synthesis of folic acid, which is essential for bacterial growth and replication.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simpler sulfonamide with broad-spectrum antibacterial activity.

    Sulfamethoxazole: A sulfonamide antibiotic commonly used in combination with trimethoprim.

    Sulfadiazine: Another sulfonamide antibiotic used to treat bacterial infections.

Uniqueness

3-chloro-N-(2,3-dimethoxy-2-methylpropyl)-2-methylbenzenesulfonamide is unique due to its specific substituents, which may confer distinct chemical reactivity and biological activity compared to other sulfonamides. The presence of the chloro and methoxy groups can influence its pharmacokinetic properties and interaction with biological targets.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparison with similar compounds

Properties

IUPAC Name

3-chloro-N-(2,3-dimethoxy-2-methylpropyl)-2-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20ClNO4S/c1-10-11(14)6-5-7-12(10)20(16,17)15-8-13(2,19-4)9-18-3/h5-7,15H,8-9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDLYQKOUQWPTCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)S(=O)(=O)NCC(C)(COC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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